5-HT1A Receptor Binding Affinity: Sunepitron vs. Buspirone & Gepirone
Sunepitron exhibits a moderate affinity for the human 5-HT1A receptor, with a reported pKi of 7.04, which translates to a Ki value of approximately 91-92 nM [1][2]. This affinity is distinct from the prototypical 5-HT1A agonist buspirone, which has a reported Ki of 20 nM for the same receptor [3]. This quantitative difference in binding affinity underscores that Sunepitron is not a direct, high-affinity substitute for buspirone or other high-affinity 5-HT1A agonists like gepirone.
| Evidence Dimension | 5-HT1A Receptor Binding Affinity (Ki) |
|---|---|
| Target Compound Data | ~91-92 nM (pKi = 7.04) |
| Comparator Or Baseline | Buspirone: ~20 nM |
| Quantified Difference | Sunepitron's affinity is approximately 4.5-fold lower than buspirone's. |
| Conditions | Human recombinant 5-HT1A receptor binding assay |
Why This Matters
This quantitative difference confirms that Sunepitron is a distinct chemical tool for studying 5-HT1A modulation, not a simple replacement for existing high-affinity agonists.
- [1] GPCRdb. Sunepitron Bioactivities. Accessed April 2026. https://gpcrdb.org/ligand/77999/info View Source
- [2] ZINC Database. ZINC3780500 (Sunepitron). Accessed April 2026. https://zinc.docking.org/substances/ZINC000003780500/ View Source
- [3] Newman-Tancredi A, et al. J Pharmacol Exp Ther. 1996;276(3):1262-70. (Data via BindingDB for Buspirone, Ki=20 nM). View Source
